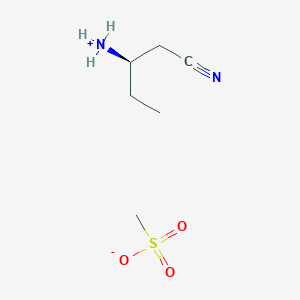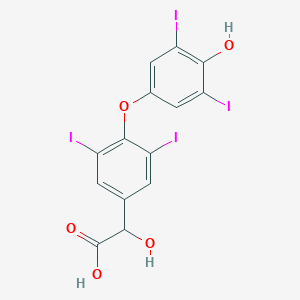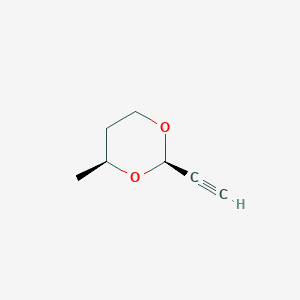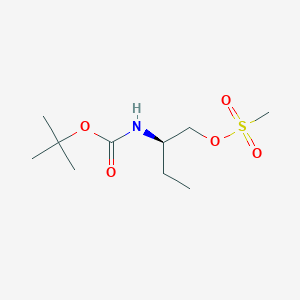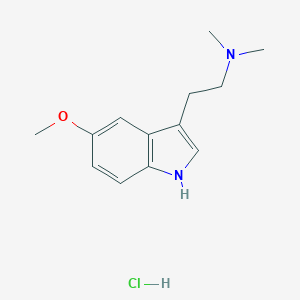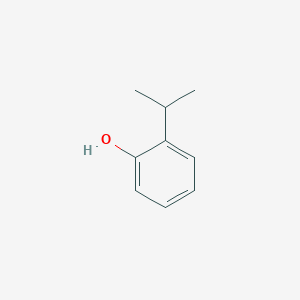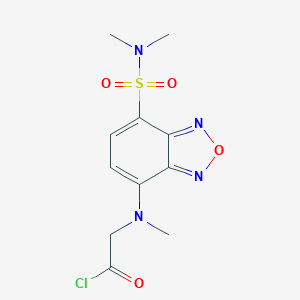
Dbd-cocl
Descripción general
Descripción
The compound 4-(N-chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulf onyl-2,1,3-benzoxadiazole, referred to as DBD-COCl, is a fluorogenic reagent used for derivatization of certain beta-blockers such as propranolol, metoprolol, and atenolol . The reaction with these beta-blockers yields amide compounds through a reaction with the secondary amino group of the beta-blockers. The derivatization process is rapid, occurring within 5 minutes, and does not require a catalyst. The resulting derivatives are stable and can be enantiomerically separated using cellulose chiral columns in reversed-phase mode, with the S-enantiomers eluting before the R-enantiomers .
Synthesis Analysis
DBD-COCl exhibits high reactivity, allowing for quick derivatization of beta-blockers under mild conditions. The synthesis of DBD-COCl derivatives of beta-blockers is efficient, with the reaction being completed swiftly without the need for additional catalysts. This suggests that DBD-COCl could be a valuable reagent for the synthesis of other compounds that contain secondary amino groups .
Molecular Structure Analysis
The molecular structure of DBD-COCl derivatives is characterized by the formation of amide compounds when reacted with beta-blockers. The derivatives are stable and can be separated enantiomerically, indicating that the molecular structure of DBD-COCl allows for specific interactions with chiral stationary phases used in chromatography .
Chemical Reactions Analysis
DBD-COCl reacts with beta-blockers to form stable amide derivatives. The reaction is highly specific to the secondary amino group present in the beta-blockers, and the derivatives can be separated based on their chirality. This specificity and stability of the reaction products make DBD-COCl a useful reagent for the sensitive detection of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBD-COCl derivatives, such as their stability and reactivity, facilitate their use in enantiomeric separation and detection. The derivatives have been shown to be stable at 4 degrees Celsius for up to a week, and their detection limits are in the femtomole range, demonstrating the sensitivity of the derivatization method .
Aplicaciones Científicas De Investigación
-
Industry
- DBD is used in various industrial applications including microelectronics, gas lasers, polymers treatments, synthesis of novel materials, protective coatings, air cleaning systems, and treatment of food containers, fruits, meat, vegetables, fabrics, and medical devices .
- It’s also used for etching, coating, and surface cleaning .
-
Water Treatment
-
Surface Modification of Materials
-
Medicine
-
Aeronautics
- DBD is used in aeronautics for bluff body wake control; lift augmentation and separation control on a variety of lifting surfaces ranging from fixed wings with various degrees of sweep, wind turbine rotors and pitching airfoils simulating helicopter rotors; flow separation and tip-casing clearance flow control to reduce losses in turbines, to control flow surge and stall in compressors; and in exciting instabilities in boundary layers at subsonic to supersonic Mach numbers for turbulent transition control .
-
Usage of Generated Radiation and Plasma
-
Ozone Generation
-
Radiation Sources
-
Environmental Applications
-
CO2 Conversion
-
Liquid Treatment
-
Airflow Control
Propiedades
IUPAC Name |
2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]-methylamino]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4S/c1-15(2)21(18,19)8-5-4-7(16(3)6-9(12)17)10-11(8)14-20-13-10/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIIBGUHMHXMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935378 | |
| Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dbd-cocl | |
CAS RN |
156153-43-4 | |
| Record name | 4-(N-Chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156153434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DBD-COCl [=4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



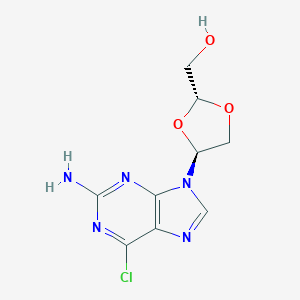
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
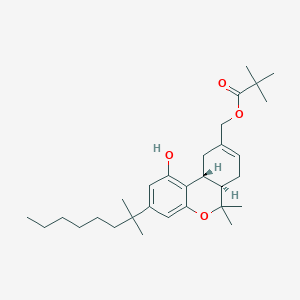
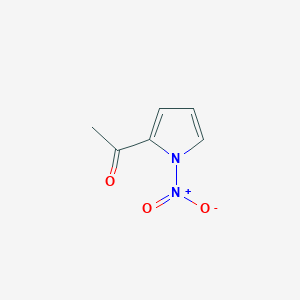
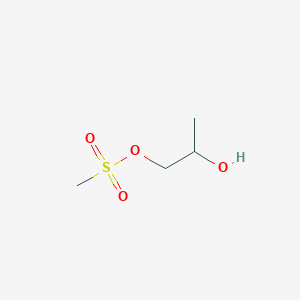
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
